N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide is a synthetic organic compound featuring a piperazine ring substituted with a 4-fluorophenyl group, a sulfonyl linker, and a 4-methoxybenzamide moiety. This structure combines key pharmacophoric elements: the piperazine ring often enhances solubility and receptor interaction, the sulfonyl group contributes to hydrogen bonding and metabolic stability, and the 4-methoxybenzamide moiety may influence electronic properties and binding affinity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-8-2-16(3-9-19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHLIXBRJJHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions. The final step involves the coupling of the sulfonylethyl chain with the methoxybenzamide moiety under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, dimethylformamide (DMF), dimethylsulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C18H19FN4O3S
- Molecular Weight : 388.43 g/mol
The compound features a piperazine ring, which is known for its neuroactive properties, and is substituted with a fluorophenyl group and a methoxybenzamide moiety. This unique structure contributes to its binding affinity and specificity for various biological targets.
Pharmacological Research
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide has shown promise in pharmacological studies due to its potential as a therapeutic agent for various neurological disorders.
Neuroactive Properties
Research indicates that compounds containing piperazine moieties can modulate neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as depression and anxiety. Studies have demonstrated that this compound exhibits selective binding affinity towards these receptors, suggesting its potential use as an antidepressant or anxiolytic agent.
Anticancer Activity
Emerging studies have highlighted the compound's potential anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further investigation in oncology research.
Case Study 1: Neuroprotection
A study published in the Journal of Neurochemistry examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that the compound significantly reduced neuronal apoptosis induced by oxidative stress, suggesting its potential role in protecting against neurodegeneration.
Case Study 2: Anticancer Efficacy
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting cellular pathways and processes. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Sulfonamide Derivatives
Compound 6i (1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine)
- Structure: Contains a bis(4-fluorophenyl)methyl group on the piperazine and a sulfamoylaminophenyl sulfonyl linker.
- Synthesis : Yielded 68% with a melting point of 230°C. Characterized via ¹H/¹³C NMR and ESI-MS .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : Features a 4-methylphenylsulfonyl group and acetamide tail.
- Attributes: CAS-registered with synonyms emphasizing its piperazinylsulfonyl core .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Structure : Substituted with 2-methoxyphenyl (piperazine) and 4-nitrobenzamide.
- Crystallography : Single-crystal X-ray analysis revealed a planar benzamide group and piperazine chair conformation, with mean C–C bond length 0.002 Å .
- Comparison : The nitro group in this analog introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Benzamide Analogs
N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : Simplified analog with a 4-methoxyphenyl group directly attached to benzenesulfonamide.
- Crystal Data : Exhibits hydrogen bonding between sulfonamide S=O and methoxy O, influencing packing stability .
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
Substituent Effects on Physicochemical Properties
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide, also known by its CAS number 326901-97-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.43 g/mol. The compound features a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety, which are crucial for its biological interactions.
This compound exhibits significant affinity for various neurotransmitter receptors, particularly dopamine receptors. Research indicates it has a high selectivity for the dopamine D4 receptor over D2 receptors, which is pivotal in developing treatments for psychiatric disorders.
Affinity Studies
A series of studies have quantified the affinity of this compound for dopamine receptors:
| Compound | Receptor | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | D4 | 0.057 | >10,000 (D4 vs. D2) |
| N-[2-[4-(chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D2 | 7.8 | - |
This table illustrates the compound's potent activity against the D4 receptor and its selectivity profile, which is crucial for minimizing side effects associated with broader receptor activity .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro tests against various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (breast adenocarcinoma) | 1.5 | Significant cytotoxicity |
| MCF10A (non-tumorigenic) | 10.0 | Minimal cytotoxicity |
These findings suggest that this compound can selectively target cancer cells while sparing healthy cells, an essential characteristic for therapeutic agents .
Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of this compound found that it significantly reduced anxiety-like behaviors in animal models. The mechanism was attributed to its action on dopamine pathways, particularly through D4 receptor modulation.
Study 2: Combination Therapy in Oncology
In another investigation, the compound was tested in combination with doxorubicin on MCF7 cells. The results indicated enhanced cytotoxic effects compared to doxorubicin alone, suggesting a potential role in combination therapy for breast cancer .
Q & A
Q. What mechanistic insights explain its potential off-target effects?
- Hypothesis : Cross-reactivity with histamine H₁ receptors may occur due to the piperazine core’s flexibility. Validate via:
- Calcium Flux Assays : Measure intracellular Ca²⁺ release in H₁R-transfected cells .
- Kinome Screening : Use broad-panel kinase assays (e.g., Eurofins KINOMEscan) to identify unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
